molecular formula C22H22N2O3 B288717 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Numéro de catalogue B288717
Poids moléculaire: 362.4 g/mol
Clé InChI: AKROLHNOSKKOQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as DMCM, is a compound that belongs to the class of benzodiazepines. This compound has been widely studied for its potential use in treating anxiety and other neurological disorders.

Mécanisme D'action

3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which results in the anxiolytic, sedative, and anticonvulsant effects of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one.
Biochemical and Physiological Effects:
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms in humans. 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been found to increase the duration of slow-wave sleep and decrease the duration of rapid eye movement (REM) sleep in humans.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has several advantages for lab experiments. It has a high potency and is effective at low doses. It has also been shown to have a low potential for abuse and dependence. However, 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has some limitations for lab experiments. It has a short duration of action and can cause tolerance and dependence with prolonged use.

Orientations Futures

There are several future directions for research on 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. One area of interest is the development of new analogs of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in combination with other drugs for the treatment of anxiety and other neurological disorders. Additionally, research on the long-term effects of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one use is needed to better understand its safety and efficacy.

Méthodes De Synthèse

The synthesis of 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one involves the reaction of 4-(2,6-dimethylphenyl)-1-piperazinecarboxylic acid with 3-acetyl-4-hydroxycoumarin. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Applications De Recherche Scientifique

3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been extensively studied for its potential use in treating anxiety and other neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been studied for its potential use in treating alcohol withdrawal syndrome and epilepsy.

Propriétés

Nom du produit

3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Formule moléculaire

C22H22N2O3

Poids moléculaire

362.4 g/mol

Nom IUPAC

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H22N2O3/c1-15-6-5-7-16(2)20(15)23-10-12-24(13-11-23)21(25)18-14-17-8-3-4-9-19(17)27-22(18)26/h3-9,14H,10-13H2,1-2H3

Clé InChI

AKROLHNOSKKOQC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O

SMILES canonique

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.